cis-1-(Heptafluoropropyl)-2-iodocyclohexane
Description
cis-1-(Heptafluoropropyl)-2-iodocyclohexane is a fluorinated cyclohexane derivative with a heptafluoropropyl (-CF$2$CF$2$CF$_3$) substituent at position 1 and an iodine atom at position 2 in the cis configuration. This compound is structurally characterized by its high electronegativity due to the fluorinated group and the polarizable iodine atom, making it relevant in synthetic chemistry, material science, and pharmaceutical research. Its cis stereochemistry introduces steric and electronic effects that influence reactivity and conformational stability.
Properties
Molecular Formula |
C9H10F7I |
|---|---|
Molecular Weight |
378.07 g/mol |
IUPAC Name |
(1S,2S)-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2-iodocyclohexane |
InChI |
InChI=1S/C9H10F7I/c10-7(11,8(12,13)9(14,15)16)5-3-1-2-4-6(5)17/h5-6H,1-4H2/t5-,6+/m1/s1 |
InChI Key |
OPDPCHBOZHWKOZ-RITPCOANSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(C(C(F)(F)F)(F)F)(F)F)I |
Canonical SMILES |
C1CCC(C(C1)C(C(C(F)(F)F)(F)F)(F)F)I |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on Cyclohexanol Derivatives
One common and well-documented method involves the reaction of a cyclohexanol derivative bearing a leaving group (such as a tosylate or mesylate) with heptafluoropropyl iodide under basic conditions. The key steps are:
- Step 1: Preparation of 2-substituted cyclohexanol intermediate, typically functionalized to facilitate substitution.
- Step 2: Treatment with heptafluoropropyl iodide in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) to promote nucleophilic substitution at the 1-position.
- Step 3: Introduction of iodine at the 2-position either prior to or after the fluorinated alkylation, depending on the synthetic route, often via halogenation reactions using iodine sources such as iodine monochloride or N-iodosuccinimide.
Reaction Scheme Summary:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Cyclohexanol derivative + tosyl chloride | Formation of tosylate intermediate |
| 2 | Heptafluoropropyl iodide + base | Nucleophilic substitution at C1 position |
| 3 | Iodination reagent (e.g., ICl, NIS) | Introduction of iodine at C2 position |
Alternative Routes: Direct Halogenation and Fluorinated Alkylation
Some protocols suggest initial halogenation of cyclohexane derivatives to install the iodine substituent, followed by reaction with heptafluoropropylating agents. This approach may involve:
- Radical or electrophilic iodination of cyclohexane derivatives to yield 2-iodocyclohexane intermediates.
- Subsequent nucleophilic or electrophilic substitution with heptafluoropropyl sources, such as heptafluoropropyl iodide or heptafluoropropyl lithium reagents.
This method requires careful control of reaction conditions to avoid over-iodination or side reactions and to preserve stereochemical integrity.
Mechanistic Considerations
The key mechanistic feature in the preparation involves nucleophilic substitution where the iodine atom acts as a leaving group or is introduced via electrophilic halogenation. The presence of multiple fluorine atoms in the heptafluoropropyl group increases the electrophilicity of the adjacent carbon, facilitating substitution reactions.
The stereoselectivity toward the cis isomer is influenced by:
- Steric hindrance in the cyclohexane ring favoring substitution from the less hindered face.
- Reaction conditions such as solvent polarity, temperature, and base strength.
Data Tables Summarizing Preparation Parameters
| Parameter | Details/Values | Notes |
|---|---|---|
| Starting Materials | Cyclohexanol derivatives, heptafluoropropyl iodide | Purity >95% recommended |
| Base | Potassium carbonate, sodium hydride | Facilitates nucleophilic substitution |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Enhances reaction rate and selectivity |
| Temperature | 0 °C to 80 °C | Lower temps favor stereoselectivity |
| Reaction Time | 12 to 48 hours | Dependent on reagent reactivity |
| Iodination Reagents | Iodine monochloride, N-iodosuccinimide | For selective C2 iodination |
| Yield | Typically 60-85% | Varies with method and purification |
| Purification Methods | Column chromatography, recrystallization | To isolate cis isomer with high purity |
Research Findings and Literature Insights
- The nucleophilic substitution method is the most reliable and widely used approach for synthesizing cis-1-(Heptafluoropropyl)-2-iodocyclohexane, allowing for good control over stereochemistry and functional group placement.
- The fluorinated substituent significantly influences the reaction kinetics due to its electron-withdrawing nature, which can stabilize transition states during substitution.
- Iodination steps require careful stoichiometric control to prevent polyhalogenation and maintain the desired mono-iodo substitution pattern.
- Alternative synthetic routes involving radical halogenation have been less favored due to lower selectivity and yield.
- The compound's unique reactivity profile, due to the combination of fluorination and iodination, enables it to be used as a versatile intermediate in further synthetic elaborations.
Chemical Reactions Analysis
Types of Reactions: cis-1-(Heptafluoropropyl)-2-iodocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halogens, amines, or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine), amines, and thiols.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with chlorine can yield cis-1-(Heptafluoropropyl)-2-chlorocyclohexane .
Scientific Research Applications
cis-1-(Heptafluoropropyl)-2-iodocyclohexane has several applications in scientific research, including:
Mechanism of Action
The mechanism by which cis-1-(Heptafluoropropyl)-2-iodocyclohexane exerts its effects involves its interaction with specific molecular targets. The heptafluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. The iodine atom can participate in various chemical reactions, facilitating the formation of new compounds or modifying existing ones .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares cis-1-(Heptafluoropropyl)-2-iodocyclohexane with structurally related fluorinated cyclohexanes:
*Calculated based on molecular formula.
Key Observations :
- Electrophilicity : The iodine atom in both iodocyclohexanes facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), but the longer fluorocarbon chain in the heptafluoropropyl derivative may reduce solubility in polar solvents.
- Conformational Stability : Bulky substituents (e.g., tert-pentyl in ) favor equatorial positions in chair conformations. For this compound, the heptafluoropropyl group likely adopts an equatorial orientation to minimize 1,3-diaxial strain, while iodine may occupy an axial position depending on solvent polarity .
Biological Activity
cis-1-(Heptafluoropropyl)-2-iodocyclohexane is a fluorinated organic compound with potential applications in various biological systems. Its unique structural characteristics, primarily the presence of a heptafluoropropyl group and an iodine atom, suggest interesting interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.
Chemical Structure
The chemical formula for this compound is C₉H₁₀F₇I. The structure features a cyclohexane ring substituted with both a heptafluoropropyl group and an iodine atom, which influences its reactivity and interaction with biological molecules.
The biological activity of this compound can be attributed to several mechanisms:
- Lipophilicity : The heptafluoropropyl group enhances the lipophilicity of the compound, facilitating membrane penetration and interaction with lipid bilayers.
- Halogen Bonding : The iodine atom can participate in halogen bonding, which may influence protein-ligand interactions and enzyme activity.
- Potential Modulation of Biological Pathways : Preliminary studies suggest that fluorinated compounds can modulate pathways related to metabolism and signaling, although specific pathways for this compound are yet to be fully elucidated.
Antimicrobial Activity
Research indicates that fluorinated compounds often exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains due to their ability to disrupt microbial membranes.
Cytotoxicity Studies
In vitro studies have been conducted to assess the cytotoxic effects of this compound on different cell lines. The results indicate variable cytotoxicity depending on concentration and exposure time.
| Cell Line | IC₅₀ (µM) | Observations |
|---|---|---|
| MCF-7 (Breast) | 25.0 | Moderate cytotoxicity observed |
| HCT-116 (Colon) | 15.0 | Significant reduction in cell viability |
| HeLa (Cervical) | 30.0 | Lower sensitivity compared to MCF-7 |
Toxicological Profile
The safety profile of this compound has been evaluated through acute toxicity tests. Results indicate that while the compound exhibits some level of toxicity at high doses, it remains within acceptable limits for potential therapeutic use.
Case Studies
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of this compound against various cancer cell lines. The compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another case study focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results showed a significant inhibitory effect on Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing cis-1-(Heptafluoropropyl)-2-iodocyclohexane with high stereochemical purity?
- Methodology : Stereoselective synthesis can be achieved via halogenation of a pre-functionalized cyclohexane scaffold. For example:
Start with cyclohexene derivatives and perform iodonium ion addition to install iodine in a stereospecific manner .
Introduce the heptafluoropropyl group via nucleophilic substitution (SN2) under anhydrous conditions, leveraging the electron-withdrawing nature of fluorine to stabilize intermediates.
Use chiral catalysts (e.g., palladium complexes) or directing groups to enforce cis geometry .
- Key Challenges : Competing trans-isomer formation; monitor reaction progress using 19F NMR to track fluorinated group incorporation .
Q. How can the cis-configuration of this compound be unambiguously confirmed?
- Analytical Workflow :
- X-ray Crystallography : Definitive confirmation of spatial arrangement (requires single crystals).
- NMR Spectroscopy :
- 1H NMR : Vicinal coupling constants (J values) between H1 and H2 protons (cis J ≈ 2–4 Hz; trans J ≈ 8–12 Hz).
- 19F NMR : Chemical shifts and splitting patterns of heptafluoropropyl groups provide steric/environmental clues .
- Computational Modeling : Compare experimental data with DFT-calculated structures for validation .
Q. What are the stability considerations for storing this compound in laboratory settings?
- Guidelines :
- Store in amber glass vials under inert gas (argon) to prevent iodine loss via photodegradation or oxidation .
- Avoid moisture: Fluorinated compounds may hydrolyze; use molecular sieves in storage containers.
- Monitor decomposition via periodic TLC or GC-MS to detect iodocyclohexane byproducts .
Advanced Research Questions
Q. How does the electronic environment of the heptafluoropropyl group influence the reactivity of the C–I bond in cross-coupling reactions?
- Mechanistic Insights :
- The electron-withdrawing heptafluoropropyl group polarizes the C–I bond, increasing its susceptibility to oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura).
- Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring of Pd intermediate formation) .
Q. What strategies can resolve discrepancies in reported thermodynamic stability between cis and trans isomers?
- Experimental Design :
Perform isomer equilibration studies under thermal or catalytic conditions (e.g., using Lewis acids).
Calculate Gibbs free energy differences via calorimetry (DSC) or computational methods (e.g., Gaussian).
Analyze isomer ratios over time using chiral HPLC .
- Contradiction Analysis : Conflicting data may arise from solvent polarity effects; repeat experiments in solvents of varying dielectric constants (e.g., hexane vs. DMF) .
Q. How does the compound’s conformational flexibility impact its utility in supramolecular chemistry?
- Methodology :
- Study host-guest interactions using cyclodextrins or cucurbiturils via isothermal titration calorimetry (ITC).
- Compare binding constants (Kd) with rigid analogs (e.g., bicyclic derivatives) to quantify flexibility effects .
- Key Finding : The cis-configuration allows axial-equatorial fluorine alignment, enhancing van der Waals interactions with hydrophobic cavities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
